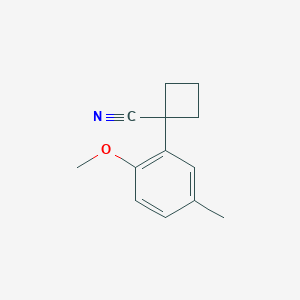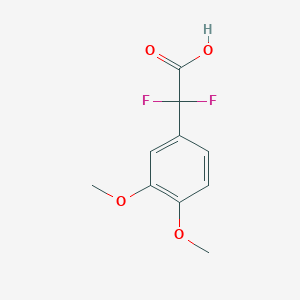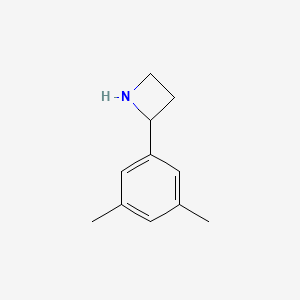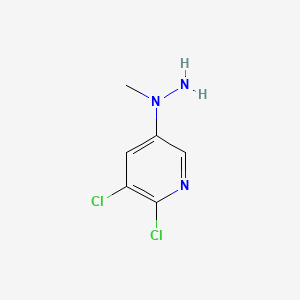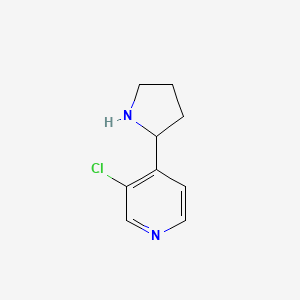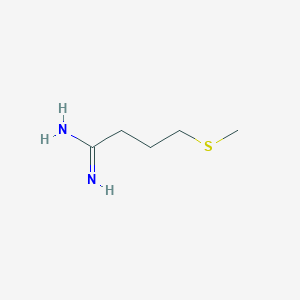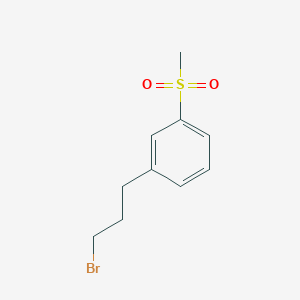
1-(3-Bromopropyl)-3-methanesulfonylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-3-methanesulfonylbenzene is an organic compound that features a benzene ring substituted with a 3-bromopropyl group and a methanesulfonyl group
Vorbereitungsmethoden
The synthesis of 1-(3-Bromopropyl)-3-methanesulfonylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene, which undergoes a Friedel-Crafts alkylation to introduce the 3-bromopropyl group.
Reaction Conditions: The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) under anhydrous conditions.
Methanesulfonylation: The resulting product is then treated with methanesulfonyl chloride (CH₃SO₂Cl) in the presence of a base such as pyridine to introduce the methanesulfonyl group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(3-Bromopropyl)-3-methanesulfonylbenzene undergoes various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, especially in the presence of strong bases.
Oxidation and Reduction: The methanesulfonyl group can be involved in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Common reagents used in these reactions include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-3-methanesulfonylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is employed in the modification of surfaces and the creation of functional materials with specific properties.
Biological Studies: The compound is used in the study of biochemical pathways and the development of bioactive molecules.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-3-methanesulfonylbenzene involves its reactivity towards nucleophiles and bases. The bromine atom acts as a leaving group in substitution and elimination reactions, while the methanesulfonyl group can participate in various redox reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopropyl)-3-methanesulfonylbenzene can be compared with other similar compounds such as:
1-(3-Bromopropyl)benzene: Lacks the methanesulfonyl group, making it less versatile in redox reactions.
3-Bromopropylmethanesulfonate: Contains a similar functional group arrangement but differs in the position of the sulfonate group.
1-(3-Chloropropyl)-3-methanesulfonylbenzene: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and leaving group ability.
The uniqueness of this compound lies in its combination of a good leaving group (bromine) and a versatile functional group (methanesulfonyl), making it useful in a wide range of chemical reactions and applications.
Eigenschaften
Molekularformel |
C10H13BrO2S |
|---|---|
Molekulargewicht |
277.18 g/mol |
IUPAC-Name |
1-(3-bromopropyl)-3-methylsulfonylbenzene |
InChI |
InChI=1S/C10H13BrO2S/c1-14(12,13)10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,3,5,7H2,1H3 |
InChI-Schlüssel |
HTLBNZNHCPIETN-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



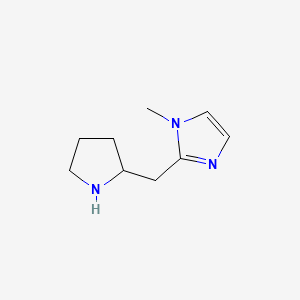
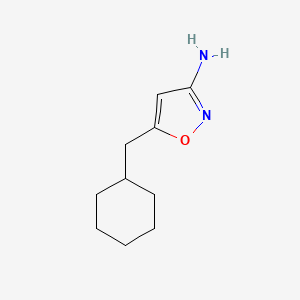
![Tert-butyl6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13601924.png)

